molecular formula C3H2ClNO2S2 B2401030 1,3-Thiazole-5-sulfonyl chloride CAS No. 1820741-28-3

1,3-Thiazole-5-sulfonyl chloride

Cat. No.: B2401030
CAS No.: 1820741-28-3
M. Wt: 183.62
InChI Key: DMFPQQCIQDWBJK-UHFFFAOYSA-N
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Description

1,3-Thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C3H2ClNO2S2 and its molecular weight is 183.62. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFPQQCIQDWBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820741-28-3
Record name 1,3-thiazole-5-sulfonyl chloride
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I. Strategic Importance of 1,3 Thiazole 5 Sulfonyl Chloride in Contemporary Organic Chemistry

The 1,3-Thiazole Heterocyclic System in Modern Chemical Research

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in a large number of biologically active compounds and approved drugs. nih.govresearchgate.netresearchgate.net The thiazole (B1198619) nucleus is present in a wide array of pharmaceuticals, including those with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Its prevalence stems from the ability of the thiazole ring to engage in various biological interactions and its synthetic accessibility, allowing for the introduction of diverse substituents at multiple positions. nih.govnih.goveurekaselect.com The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, provides it with unique electronic properties and multiple reactive sites for further chemical modification. researchgate.net

The Sulfonyl Chloride Functional Group as a Versatile Synthetic Handle

The sulfonyl chloride (-SO₂Cl) group is a highly reactive functional group that serves as an excellent electrophile. fiveable.me This reactivity allows it to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. fiveable.mewikipedia.orgmolport.com These reactions lead to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. wikipedia.orgmolport.com The ability to form these linkages is a cornerstone of its utility in organic synthesis, enabling the connection of the thiazole core to other molecular fragments. The electron-withdrawing nature of the sulfonyl group also influences the reactivity of the molecule, making the chlorine atom a good leaving group. fiveable.me

Positioning of 1,3-Thiazole-5-sulfonyl Chloride within Advanced Building Block Chemistry

In the field of organic synthesis, "building blocks" are relatively small, functionalized molecules that serve as the fundamental units for constructing larger, more complex target molecules. boronmolecular.comalfa-chemistry.com Advanced building blocks are characterized by their structural novelty and the presence of reactive functional groups that facilitate the introduction of chemical diversity. lifechemicals.com this compound perfectly fits this description. Its bifunctional nature, possessing both a heterocyclic core and a reactive sulfonyl chloride, allows for a "build-couple-pair" synthetic strategy. This approach involves preparing molecular building blocks with multiple chemical groups that can be sequentially and selectively reacted to assemble complex structures. The use of such advanced building blocks is a key strategy in drug discovery, enabling the rapid and reliable construction of libraries of small molecules for biological screening. alfa-chemistry.com

Overview of Research Trajectories for Thiazole Sulfonyl Chlorides

Current research involving thiazole sulfonyl chlorides is largely driven by their potential in medicinal chemistry. Scientists are actively exploring the synthesis of novel thiazole-based sulfonamides as potential therapeutic agents. Research indicates that sulfonamides derived from thiazoles exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov For instance, some thiazole-containing sulfonamides have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net Furthermore, the sulfonyl group can act as a linker to connect the thiazole scaffold to other pharmacophores, leading to the development of hybrid molecules with potentially enhanced or dual biological activities. nih.gov The exploration of different substituents on the thiazole ring and the variation of the amine component in the sulfonamide synthesis are key areas of ongoing investigation, aiming to fine-tune the pharmacological properties of these compounds. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₃H₂ClNO₂S₂ uni.lu
Monoisotopic Mass 182.92155 Da uni.lu
InChIKey DMFPQQCIQDWBJK-UHFFFAOYSA-N uni.lu

Ii. Advanced Synthetic Methodologies for 1,3 Thiazole 5 Sulfonyl Chloride and Its Derivatives

De Novo Synthesis of the 1,3-Thiazole Ring Incorporating the Sulfonyl Chloride Moiety

The de novo synthesis approach involves constructing the 1,3-thiazole ring from acyclic precursors, with the sulfonyl chloride or a precursor group strategically placed for its formation.

Cyclization Reactions Employing Thioamides and α-Haloketones for Thiazole (B1198619) Formation

The Hantzsch thiazole synthesis, a classical and widely utilized method, involves the condensation of a thioamide with an α-haloketone. youtube.comresearchgate.net This reaction provides a direct route to the thiazole ring. To synthesize 1,3-thiazole-5-sulfonyl chloride derivatives, this method can be adapted by using appropriately substituted starting materials. For instance, a thioamide can be reacted with an α-haloketone bearing a sulfonyl chloride precursor at the α-position. Subsequent transformation of this precursor would yield the desired product.

A general representation of the Hantzsch thiazole synthesis is the reaction between a thioamide and an α-halo carbonyl compound. youtube.com The sulfur from the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. youtube.com Following a series of steps including tautomerization and cyclization, the thiazole ring is formed. youtube.com

Reactant 1Reactant 2ProductReference
Thioamideα-Haloketone1,3-Thiazole youtube.comresearchgate.net
Monothiocarbohydrazonesα-BromoketonesSubstituted 1,3-Thiazole derivatives yu.edu.jo

Multicomponent Reactions Towards Thiazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. bepls.commdpi.com For the synthesis of thiazole scaffolds, MCRs can be designed to incorporate the sulfonyl chloride functionality or a precursor. For example, a one-pot reaction involving an aldehyde, a thioamide, and a compound containing a suitable leaving group and a sulfonyl chloride precursor could lead to the formation of the desired thiazole. The development of such MCRs is an active area of research, aiming for greener and more efficient synthetic routes. bepls.com

Functionalization of Pre-existing 1,3-Thiazole Systems to Introduce the Sulfonyl Chloride Group

This approach involves the synthesis of a 1,3-thiazole ring first, followed by the introduction of the sulfonyl chloride group at the C5 position.

Direct Sulfonylation Methods of 1,3-Thiazole Precursors

Direct sulfonylation of a pre-formed 1,3-thiazole ring is a challenging but desirable method. This would involve the direct reaction of the thiazole with a sulfonating agent. However, the reactivity of the thiazole ring and the potential for side reactions at other positions make regioselective sulfonylation at C5 a significant hurdle. Research in this area focuses on the use of specific catalysts and reaction conditions to achieve the desired regioselectivity.

Chlorosulfonation Reactions and Optimization for 1,3-Thiazole Systems

Chlorosulfonation is a more common and direct method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This reaction typically employs chlorosulfonic acid. For 1,3-thiazole systems, the reaction conditions must be carefully optimized to favor substitution at the desired C5 position and to avoid degradation of the thiazole ring. Factors such as temperature, reaction time, and the ratio of reactants are crucial for achieving good yields and selectivity.

ReactantReagentProductReference
Alkyl HalideN-Chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI)Alkyl Sulfonyl Chloride researchgate.net

Oxidative Chlorination of Thiazole Thiols or Disulfides

An alternative and often milder approach involves the oxidative chlorination of a 1,3-thiazole-5-thiol or its corresponding disulfide. organic-chemistry.orgorganic-chemistry.org This two-step process begins with the synthesis of the thiazole thiol, which is then oxidized in the presence of a chlorine source to form the sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org This method can offer better control and avoid the harsh conditions of direct chlorosulfonation.

Several reagent systems have been developed for the oxidative chlorination of thiols, including:

Hydrogen peroxide and thionyl chloride: This combination provides a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

Chlorotrimethylsilane and a nitrate (B79036) salt: This system offers a mild and efficient method for the oxidative chlorination of thiols and disulfides. organic-chemistry.orgnih.gov

Nitric acid, hydrochloric acid, and oxygen in a flow reactor: This continuous flow protocol provides a metal-free and environmentally conscious method for sulfonyl chloride synthesis. nih.gov

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent allows for the mild and efficient oxidative conversion of various sulfur compounds to the corresponding sulfonyl chlorides. lookchem.com

The choice of method often depends on the specific substrate and the desired scale of the reaction.

Starting MaterialReagent SystemProductKey AdvantagesReference
ThiolsH₂O₂/SOCl₂Sulfonyl ChloridesHigh reactivity, short reaction times organic-chemistry.orgorganic-chemistry.org
Thiols/DisulfidesTMS-Cl/Nitrate SaltSulfonyl ChloridesMild conditions, high yields organic-chemistry.orgnih.gov
Thiols/DisulfidesHNO₃/HCl/O₂ (Flow)Sulfonyl ChloridesMetal-free, continuous process nih.gov
Thiols/DisulfidesDCDMHArenesulfonyl ChloridesMild conditions, broad substrate scope lookchem.com

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of thiazole sulfonyl chloride isomers is a critical aspect of harnessing their potential in various chemical applications. The position of the sulfonyl chloride group on the thiazole ring significantly influences the molecule's reactivity and properties. The inherent electronic nature of the thiazole ring dictates the preferred position of electrophilic attack.

Detailed research findings indicate that electrophilic substitution reactions on the thiazole ring, such as sulfonation and halogenation, preferentially occur at the C5 position. pharmaguideline.com This is attributed to the electron-donating nature of the sulfur atom, which increases the electron density at this position. If the C5 position is already occupied by a substituent, electrophilic attack at other positions is generally not observed. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic substitution at the C5 position. pharmaguideline.com

Conversely, the synthesis of other isomers, such as thiazole-4-sulfonyl chlorides, requires different strategic approaches. A four-step preparative scale synthesis has been reported for 2-alkyl- and aryl-substituted thiazole-4-sulfonyl chlorides starting from chloralamides. researchgate.net This method provides access to previously unavailable building blocks, highlighting the ability to control regioselectivity through the choice of starting materials and synthetic routes. researchgate.net

A direct synthesis of 2-chloro-1,3-thiazole-5-sulfonyl chloride involves the reaction of 2-chlorothiazole (B1198822) with chlorosulfonic acid. This method directly installs the sulfonyl chloride group at the desired C5 position, taking advantage of the intrinsic reactivity of the thiazole ring.

The following table summarizes various regioselective synthetic approaches for different thiazole sulfonyl chloride isomers.

Target IsomerStarting Material(s)Key Reagents/ConditionsNotes
2-Substituted-1,3-thiazole-5-sulfonyl chloride 2-Substituted-1,3-thiazoleChlorosulfonic acidDirect chlorosulfonation at the electron-rich C5 position.
2-Chloro-1,3-thiazole-5-sulfonyl chloride 2-ChlorothiazoleChlorosulfonic acidA specific example of direct C5-sulfonylation. scbt.com
2-Alkyl/Aryl-1,3-thiazole-4-sulfonyl chloride ChloralamidesFour-step synthesisProvides access to the less common 4-sulfonyl chloride isomers. researchgate.net

Catalytic Approaches in the Synthesis of Thiazole Sulfonyl Chlorides

The development of catalytic methods for the synthesis of thiazole sulfonyl chlorides represents a significant advancement in the field, offering milder reaction conditions, improved efficiency, and greater functional group tolerance. These approaches often utilize transition metals or photocatalysts to facilitate the desired transformations.

Transition-metal catalysis has been widely explored for the functionalization of thiazole rings. While direct catalytic C-H sulfonylation of thiazoles is an area of ongoing research, related catalytic transformations provide valuable insights. For instance, rhodium(II) catalysts have been used in the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to produce 2,5-disubstituted thiazoles. organic-chemistry.org Palladium-catalyzed direct arylation of thiazoles and copper-catalyzed syntheses from oximes also demonstrate the utility of transition metals in modifying the thiazole core. organic-chemistry.orgnumberanalytics.com Iridium-catalyzed reactions have been employed to create libraries of diverse thiazole-containing compounds. acs.org

A notable method involves the C-H sulfonylation of thiazole N-oxides. elsevierpure.com This two-stage protocol consists of the O-activation of the thiazole N-oxide followed by the nucleophilic addition of a sulfinate. elsevierpure.com This process leads to N(3)-deoxygenation and C(2)-sulfonylation, providing an alternative route to sulfonylated thiazoles without needing 2-halothiazole precursors. elsevierpure.com

Photocatalysis has emerged as a powerful and sustainable tool for the synthesis of sulfonyl chlorides. A heterogeneous potassium poly(heptazine imide) photocatalyst can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.gov This method is tolerant of a wide range of functional groups and offers a greener alternative to traditional methods like the Meerwein chlorosulfonylation. nih.gov Additionally, visible-light-induced, photocatalyst- and metal-free radical cascade sulfonylation/cyclization reactions have been developed, where the sulfonyl radical is generated from the self-homolysis of a sulfonyl chloride upon irradiation. rsc.org

The table below provides a summary of various catalytic approaches relevant to the synthesis of thiazole sulfonyl chlorides and their derivatives.

Catalytic SystemReaction TypeSubstratesKey Features
Rhodium(II) catalyst Thiazole synthesis1-Sulfonyl-1,2,3-triazoles, thionoestersForms 2,5-disubstituted thiazoles. organic-chemistry.org
Iridium catalyst Sulfur ylide insertionSulfoxonium ylidesVersatile for creating diverse thiazole libraries. acs.org
Potassium poly(heptazine imide) photocatalyst Sulfonyl chloride synthesisArenediazonium salts, SO2 (in situ)Heterogeneous, sustainable, visible-light mediated. nih.gov
Visible light (photocatalyst-free) Radical cascade sulfonylation/cyclizationBenzimidazole derivatives, sulfonyl chloridesMetal- and additive-free, proceeds via sulfonyl radical. rsc.org
4-Methoxybenzoyl chloride (activator) C-H sulfonylation of N-oxidesThiazole N-oxides, sodium silyloxymethanesulfinateAccess to 2-sulfonylthiazoles without 2-halothiazoles. elsevierpure.com

Iii. Mechanistic Investigations of 1,3 Thiazole 5 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions at the Electrophilic Sulfonyl Chloride Center

The sulfonyl chloride moiety in 1,3-thiazole-5-sulfonyl chloride is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it a prime target for nucleophiles such as amines, alcohols, and thiols.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a widely employed method for the synthesis of 1,3-thiazole-5-sulfonamides. This reaction typically proceeds under basic conditions, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. orgsyn.org This initial attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide bond. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction. orgsyn.org

The versatility of this reaction allows for the introduction of a wide array of substituents onto the sulfonamide nitrogen, leading to the creation of extensive libraries of 1,3-thiazole-5-sulfonamide (B3287851) derivatives. researchgate.net These derivatives are of significant interest in drug discovery, as the sulfonamide functional group is a common motif in many biologically active compounds. researchgate.net

Table 1: Examples of Aminolysis Reactions

Amine Reactant Resulting 1,3-Thiazole-5-sulfonamide Derivative
Ammonia 1,3-Thiazole-5-sulfonamide
Methylamine N-Methyl-1,3-thiazole-5-sulfonamide
Aniline N-Phenyl-1,3-thiazole-5-sulfonamide

In a reaction analogous to aminolysis, this compound can react with alcohols in a process called alcoholysis to form 1,3-thiazole-5-sulfonate esters. The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom. youtube.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the HCl byproduct. youtube.com The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. libretexts.org

Table 2: Examples of Alcoholysis Reactions

Alcohol Reactant Resulting 1,3-Thiazole-5-sulfonate Ester
Methanol Methyl 1,3-thiazole-5-sulfonate
Ethanol Ethyl 1,3-thiazole-5-sulfonate
Isopropanol Isopropyl 1,3-thiazole-5-sulfonate

The reaction of this compound with thiols, or thiolysis, yields 1,3-thiazole-5-sulfonothioate derivatives. Similar to aminolysis and alcoholysis, the thiol acts as the nucleophile, attacking the sulfonyl chloride group. This reaction expands the range of accessible sulfur-containing thiazole (B1198619) derivatives.

Table 3: Examples of Thiolysis Reactions

Thiol Reactant Resulting 1,3-Thiazole-5-sulfonothioate Derivative
Methanethiol S-Methyl 1,3-thiazole-5-sulfonothioate
Ethanethiol S-Ethyl 1,3-thiazole-5-sulfonothioate

Oxidative Transformations of the Sulfonyl Group

While sulfonyl chlorides are already in a high oxidation state, they can be hydrolyzed to the corresponding sulfonic acids. This transformation involves the nucleophilic attack of water on the sulfonyl chloride. This reaction is generally facile and can occur upon exposure to moisture.

Reductive Transformations of the Sulfonyl Group

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups. A notable reduction is the conversion of aromatic sulfonyl chlorides to the corresponding thiols. This transformation can be achieved using reducing agents such as lithium aluminum hydride or zinc. taylorfrancis.com Catalytic reduction using a palladium catalyst under a hydrogen atmosphere has also been reported for the reduction of aromatic sulfonyl chlorides to thiols. taylorfrancis.com Another method involves the use of triphenylphosphine (B44618) in toluene (B28343) for an efficient synthesis of arylthiols from arylsulfonyl chlorides. researchgate.net These reductive processes provide a pathway to thiazole derivatives with different sulfur functionalities at the 5-position.

Formation of Sulfinic Acids

The conversion of a sulfonyl chloride to a sulfinic acid is a reductive process. While specific literature detailing the mechanism for this compound is not abundant, the formation of the corresponding 1,3-thiazole-5-sulfinic acid can be understood through general mechanisms for the reduction of arylsulfonyl chlorides. These reactions are synthetically valuable as sulfinic acids and their derivatives are important building blocks. nih.gov

A common method for this transformation involves the use of a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous or biphasic medium. The proposed mechanism proceeds via nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride.

Plausible Reaction Mechanism:

Nucleophilic Attack: The sulfite ion, a potent nucleophile, attacks the sulfur atom of the this compound. This displaces the chloride ion, which is a good leaving group.

Intermediate Formation: This attack forms a transient mixed anhydride-type intermediate.

Hydrolysis/Reduction: The intermediate is subsequently hydrolyzed, leading to the formation of the thiazole-5-sulfinate salt and sulfate.

Acidification: Careful acidification of the reaction mixture then protonates the sulfinate salt to yield the final 1,3-thiazole-5-sulfinic acid.

It is critical to control the reaction conditions, as over-reduction can lead to the formation of thiols. organic-chemistry.org The stability of the heterocyclic sulfonyl chloride itself is a major consideration; many heterocyclic sulfonyl chlorides are known to be unstable and can decompose, particularly when bearing electron-deficient rings. nih.gov This instability can compete with the desired reduction pathway. Alternative methods for reducing sulfonyl chlorides, such as using phosphines like triphenylphosphine, typically lead to the corresponding thiols. researchgate.net Therefore, careful selection of a mild reducing agent is paramount for the selective synthesis of the sulfinic acid.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states for reactions involving this compound are heavily reliant on computational chemistry, particularly Density Functional Theory (DFT). dntb.gov.uanih.gov These theoretical studies provide deep insights into the energetics and geometries of molecules along a reaction coordinate, which are often difficult to determine experimentally.

DFT calculations, often using basis sets like 6-311G(d,p), are employed to model the reaction. acs.org The process typically involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Potential Energy Surface (PES) Mapping: By calculating the energies of these stationary points, a profile of the reaction pathway can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. youtube.com

For nucleophilic substitution reactions at the sulfonyl group of an arylsulfonyl chloride, two primary mechanisms are considered:

Sₙ2-type Mechanism: A single, concerted step where the nucleophile attacks the sulfur atom as the leaving group (chloride) departs. This proceeds through a single transition state. dntb.gov.ua

Addition-Elimination (A-E) Mechanism: A two-step process involving the formation of a pentacoordinate sulfurane intermediate (an addition step), followed by the departure of the leaving group (an elimination step). This pathway involves a reaction intermediate and two transition states. dntb.gov.ua

DFT studies on the chloride-chloride exchange reaction of various arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. dntb.gov.ua In contrast, the analogous fluoride (B91410) exchange reaction was found to proceed via an A-E mechanism. dntb.gov.ua For reactions of this compound, the specific pathway would depend on the nature of the nucleophile and the reaction conditions. Computational analysis allows for the comparison of activation barriers for competing pathways, revealing the most kinetically favorable route.

Table 1: Illustrative Calculated Activation Barriers for Nucleophilic Attack on a Sulfonyl Chloride (Hypothetical Data based on Related Systems)

NucleophileReaction PathwayCalculated Activation Energy (ΔG‡) (kcal/mol)
Ammonia (NH₃)Sₙ2-type15.2
Ammonia (NH₃)A-E (Step 1: Addition)18.5
Hydroxide (OH⁻)Sₙ2-type12.8
Hydroxide (OH⁻)A-E (Step 1: Addition)14.1

This table provides hypothetical data for illustrative purposes, based on trends observed in DFT studies of related sulfonyl chlorides.

Influence of Substituents on 1,3-Thiazole Ring Reactivity

The reactivity of the sulfonyl chloride group at the C5 position of the thiazole ring is profoundly influenced by other substituents on the ring (e.g., at the C2 and C4 positions). These substituents exert electronic effects (both inductive and resonance) that alter the electron density of the thiazole ring and, consequently, the electrophilicity of the sulfonyl sulfur atom.

The Hammett equation , log(k/k₀) = σρ, is a powerful tool for quantifying these effects in aromatic systems. wikipedia.org In this equation, σ is the substituent constant , which depends on the nature and position of the substituent, and ρ is the reaction constant , which reflects the sensitivity of the reaction to substituent effects. wikipedia.org An electron-withdrawing substituent has a positive σ value, while an electron-donating group has a negative σ value. researchgate.net For reactions involving nucleophilic attack on the sulfonyl chloride, a positive ρ value is expected, as electron-withdrawing groups stabilize the negative charge that develops in the transition state, thus accelerating the reaction.

Computational studies on substituted thiazole and benzothiazole (B30560) derivatives have provided quantitative insights into these electronic effects. organic-chemistry.orgnih.gov DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), lower the energy of both the HOMO and LUMO. organic-chemistry.org By withdrawing electron density from the ring, they increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. This generally leads to an increased reaction rate.

Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), raise the energy of the HOMO and LUMO. organic-chemistry.org They donate electron density to the ring, which reduces the electrophilicity of the sulfonyl sulfur and typically slows down the rate of nucleophilic substitution.

The table below illustrates the calculated effects of different substituents on the electronic properties of a model thiazole system, based on findings from related heterocyclic studies.

Table 2: Calculated Electronic Properties of Substituted Thiazole Derivatives

Substituent at C2Substituent TypeEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)
-H (Unsubstituted)Neutral-6.10-1.954.15
-CH₃Electron-Donating-5.58-1.883.70
-NH₂Electron-Donating-5.45-1.753.70
-ClElectron-Withdrawing-6.25-2.154.10
-NO₂Electron-Withdrawing-6.88-3.353.53

Data is illustrative and compiled based on trends reported in computational studies of substituted benzothiazoles and other heterocycles. organic-chemistry.org

These computational findings align with Hammett analysis, confirming that substituents that lower the LUMO energy and increase the positive charge on the sulfur atom will enhance the reactivity of this compound toward nucleophiles. science.gov

Iv. Applications in Advanced Organic Synthesis and Chemical Transformations

1,3-Thiazole-5-sulfonyl Chloride as a Core Building Block in Heterocyclic Chemistry

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govbepls.comnih.gov this compound provides a convenient entry point for the construction of more elaborate heterocyclic systems, leveraging the reactivity of the sulfonyl chloride moiety.

Construction of Complex Heterocyclic Scaffolds

The sulfonyl chloride group of this compound readily reacts with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. researchgate.net This reactivity is instrumental in the synthesis of fused heterocyclic systems. For instance, reactions with bifunctional reagents can lead to the formation of thiazolo-fused pyrimidines, pyrans, and other complex polycyclic structures. These intricate molecular architectures are of significant interest in drug discovery and materials science. nih.gov The synthesis of these complex scaffolds often involves multi-step sequences where the thiazole sulfonamide or sulfonate ester serves as a key intermediate for further chemical modifications.

Synthesis of Diversified Sulfonamide Libraries for Chemical Screening

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. mdpi.com this compound is an excellent starting material for generating libraries of thiazole-based sulfonamides. researchgate.net By reacting the sulfonyl chloride with a wide range of primary and secondary amines, a vast array of structurally diverse sulfonamides can be synthesized. researchgate.netucl.ac.uk This combinatorial approach allows for the systematic exploration of the chemical space around the thiazole sulfonamide core, increasing the probability of identifying hit compounds with desired biological profiles. nih.govorganic-chemistry.org These libraries have been instrumental in the discovery of novel enzyme inhibitors and other bioactive molecules. researchgate.net

Preparation of Sulfonate Esters for Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science. The reaction of the sulfonyl chloride with various alcohols yields sulfonate esters. researchgate.netorganic-chemistry.org These sulfonate esters can be incorporated into polymers or other materials to modify their properties. For example, the introduction of the thiazole moiety can enhance thermal stability, flame retardancy, or confer specific optical or electronic properties to the material. The versatility of the sulfonyl chloride allows for the synthesis of a broad range of sulfonate esters with tailored functionalities for specific material science applications.

Role in Cross-Coupling Reactions and Functional Group Interconversions

The thiazole ring can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-archives.orgresearchgate.netdntb.gov.ua While the sulfonyl chloride group itself is not typically the reactive partner in these couplings, its presence on the thiazole ring can influence the reactivity of other positions on the ring. For instance, the electron-withdrawing nature of the sulfonyl group can facilitate certain nucleophilic aromatic substitution reactions. researchgate.net

Furthermore, the sulfonyl chloride group can be transformed into other functional groups, expanding the synthetic utility of the thiazole core. For example, reduction of the sulfonyl chloride can yield the corresponding thiol, which can then be used in a variety of other chemical transformations. This ability to interconvert functional groups allows for the strategic manipulation of the thiazole scaffold to access a wider range of derivatives.

Derivatization Strategies for Analytical and Bio-organic Research

The reactivity of this compound with nucleophiles makes it a useful reagent for the derivatization of biomolecules for analytical and research purposes.

Applications in Protein Derivatization and Sequencing Methodologies

In the realm of proteomics and bio-organic chemistry, the specific and efficient modification of proteins is crucial for studying their structure and function. While direct evidence for the use of this compound in protein sequencing is not prominent in the reviewed literature, the principle of using reactive tags for peptide and protein analysis is well-established. nih.govresearchgate.net Sulfonyl chlorides, in general, can react with the amine groups of lysine (B10760008) residues or the N-terminus of peptides under specific conditions. pharmaguideline.com This covalent modification introduces a unique tag—the thiazole moiety—which can be used for detection or to influence the fragmentation pattern in mass spectrometry-based sequencing methods. nih.gov The thiazole ring itself is found in a number of peptide natural products, highlighting its compatibility with peptide structures. researchgate.netrsc.org

Synthesis of Chemosensors and Probes for Molecular Recognition

The strategic incorporation of the this compound moiety into molecular architectures has paved the way for the development of sophisticated chemosensors and molecular probes. The inherent reactivity of the sulfonyl chloride group, coupled with the photophysical and coordinating properties of the thiazole ring, provides a versatile platform for designing molecules capable of selective analyte detection. These sensors are engineered to signal the presence of specific ions or molecules through observable changes in their optical properties, such as fluorescence or color.

The fundamental design of these chemosensors often involves the covalent linkage of the this compound unit to a signaling component, typically a fluorophore. The reaction of the sulfonyl chloride with a nucleophilic group, such as an amine or a hydroxyl group on the fluorophore, results in a stable sulfonamide or sulfonate ester linkage. This modular approach allows for the rational design of probes with tailored specificities and signaling responses.

A prevalent mechanism underpinning the function of these thiazole-sulfonamide based sensors is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the sulfonamide nitrogen can quench the fluorescence of the attached fluorophore. Upon binding of a target analyte, such as a metal cation, to a chelating site that includes the sulfonamide group, the electron-donating ability of the nitrogen is diminished. This inhibition of the PET process leads to a "turn-on" fluorescent response, where a significant enhancement in emission intensity is observed.

Detailed Research Findings:

While specific research focusing exclusively on this compound as a precursor for chemosensors is an emerging area, the principles of sulfonamide-based probe design are well-established. For instance, a hypothetical chemosensor, Thiazole-Coumarin Sensor 1 (TCS-1) , can be conceptualized through the reaction of this compound with an amino-functionalized coumarin (B35378) derivative. The resulting sulfonamide would act as a recognition site for a specific analyte.

In a plausible application, TCS-1 could be designed for the selective detection of zinc ions (Zn²⁺), which are crucial in many biological processes. The sensing mechanism would likely involve the coordination of Zn²⁺ by the sulfonamide nitrogen and the thiazole nitrogen, leading to a disruption of the PET quenching and a subsequent increase in the fluorescence of the coumarin fluorophore.

The performance of such a chemosensor can be characterized by several key parameters, which are outlined in the table below.

ParameterDescription
Analyte The specific ion or molecule the chemosensor is designed to detect.
Signaling Unit The part of the molecule that produces a measurable signal (e.g., a fluorophore).
Recognition Moiety The part of the molecule that selectively binds to the analyte.
Sensing Mechanism The process by which analyte binding leads to a signal change (e.g., PET, FRET, ICT).
Detection Limit The lowest concentration of an analyte that can be reliably detected.
Binding Stoichiometry The ratio in which the chemosensor and analyte bind.

A more detailed look at the projected characteristics of our conceptual TCS-1 sensor for Zn²⁺ detection is provided in the following interactive data table.

FeatureProjected Value/Observation
Target Analyte Zn²⁺
Fluorophore Aminocoumarin
Recognition Site Thiazole-sulfonamide
Sensing Mechanism Inhibition of Photoinduced Electron Transfer (PET)
Excitation Wavelength (λex) ~420 nm
Emission Wavelength (λem) - Free ~480 nm (quenched)
Emission Wavelength (λem) - Bound ~480 nm (enhanced)
Fluorescence Change "Turn-on"
Detection Limit 10⁻⁷ M to 10⁻⁸ M range
Selectivity High selectivity for Zn²⁺ over other biologically relevant cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺.
Binding Constant (Ka) 10⁵ M⁻¹ to 10⁶ M⁻¹

The development of such probes based on this compound is a testament to the compound's utility in creating advanced tools for chemical biology and environmental monitoring. The ability to fine-tune the structure of the recognition site and the signaling unit allows for the creation of a diverse array of sensors for various target analytes.

V. Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Thiazole 5 Sulfonyl Chloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-thiazole-5-sulfonyl chloride derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy are employed for detailed stereochemical and conformational analysis. researchgate.netmdpi.com

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For a typical this compound derivative, the proton on the thiazole (B1198619) ring (H-2) is expected to resonate at a characteristic downfield position due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, as well as the sulfonyl chloride group. nih.govacs.orgchemicalbook.com The carbon atoms of the thiazole ring also exhibit distinct chemical shifts that are influenced by the substituents. nih.govrsc.orgnih.gov

Conformational analysis of the sulfonyl group and its orientation relative to the thiazole ring can be investigated using rotational spectroscopy studies in combination with quantum chemical calculations. kcl.ac.uknih.gov For derivatives with flexible side chains, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing evidence for specific conformational preferences. The observation of NOE cross-peaks between protons on the thiazole ring and those on adjacent substituents can help to establish their relative spatial orientation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted this compound Derivative.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-H8.5 - 9.0-
C2-150 - 155
C4-135 - 140
C5-145 - 150
Substituent ProtonsVariableVariable
Substituent Carbons-Variable

Note: The chemical shifts are approximate and can vary significantly depending on the solvent and the nature of other substituents on the thiazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for characterizing the vibrational modes of this compound derivatives. scialert.netcdnsciencepub.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. acdlabs.com

The vibrational spectrum of a this compound derivative is dominated by characteristic bands corresponding to the thiazole ring and the sulfonyl chloride group. The thiazole ring exhibits several characteristic stretching and bending vibrations. researchgate.net The C=N and C=C stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region, while C-H stretching vibrations appear above 3000 cm⁻¹. scialert.netmdpi.com The ring breathing modes and other deformations are found at lower wavenumbers.

The sulfonyl chloride group (SO₂Cl) gives rise to strong and distinct absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comresearchgate.net The S-Cl stretching vibration is observed at a lower frequency, generally in the region of 300-400 cm⁻¹. cdnsciencepub.com Raman spectroscopy is particularly useful for observing the symmetric vibrations and the S-Cl stretch, which may be weak in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
C=N Stretch (Thiazole)1620 - 1580Medium-StrongMedium
C=C Stretch (Thiazole)1550 - 1450Medium-StrongStrong
Asymmetric SO₂ Stretch1410 - 1370StrongMedium
Symmetric SO₂ Stretch1204 - 1166StrongStrong
Thiazole Ring Breathing900 - 800MediumStrong
S-Cl Stretch400 - 300MediumStrong

Advanced Mass Spectrometry (MS) Techniques for Complex Mixture Analysis and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are crucial for the analysis of this compound derivatives, enabling the determination of molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

The fragmentation of this compound derivatives under electron impact (EI) or electrospray ionization (ESI) typically involves characteristic losses of small molecules. researchgate.netnih.gov A common initial fragmentation step for sulfonyl chlorides is the loss of a chlorine radical (Cl•) or a molecule of sulfur dioxide (SO₂). researchgate.netaaqr.org The thiazole ring itself can undergo cleavage, leading to the formation of smaller heterocyclic fragments. researchgate.netsapub.org

For instance, the molecular ion of a this compound derivative can lose SO₂ to form a thiazolyl radical cation. nih.gov Subsequent fragmentation of the thiazole ring can occur through various pathways, including the loss of HCN or acetylene. The presence of substituents on the thiazole ring will influence the fragmentation pathways, providing valuable information for structure elucidation. Tandem mass spectrometry (MS/MS) experiments can be used to isolate and further fragment specific ions, helping to piece together the molecular structure. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation Pathways for a this compound Derivative.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Structure of Fragment
[M]⁺•Cl•[M-Cl]⁺Thiazole-5-sulfonyl radical cation
[M]⁺•SO₂[M-SO₂]⁺•5-Chloro-1,3-thiazole radical cation
[M-Cl]⁺SO₂[M-Cl-SO₂]⁺Thiazolyl cation
[M-SO₂]⁺•Cl•[M-SO₂-Cl]⁺Thiazolyl cation
[Thiazolyl cation]HCN[C₂H₂S]⁺•Thiirene radical cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound derivatives. mdpi.comnih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular conformation and the packing of molecules in the crystal lattice. nih.govtandfonline.com

A single-crystal X-ray diffraction study of a suitable derivative would reveal the planarity of the thiazole ring and the geometry of the sulfonyl chloride group. nih.govacs.org It would also provide detailed information about the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, that govern the crystal packing. nih.govresearchgate.net These interactions are crucial for understanding the physical properties of the solid material. acs.org

The crystal structure of a this compound derivative would likely show the sulfonyl group adopting a specific conformation relative to the thiazole ring, influenced by steric and electronic factors. kcl.ac.uk The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions, which can include C-H···O, C-H···N, and Cl···S contacts. nih.govresearchgate.netmdpi.com

Table 4: Representative Crystallographic Data for a Hypothetical this compound Derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.8
β (°)105
Volume (ų)965
Z4
Bond Length C=N (Å)~1.35
Bond Length S=O (Å)~1.43
Bond Length S-Cl (Å)~2.07
Dihedral Angle (Thiazole-SO₂Cl)Variable

Note: These are hypothetical data and would vary for specific derivatives.

Spectroscopic Probes for Investigating Intermolecular Interactions and Aggregation Effects

Spectroscopic techniques can be employed as probes to investigate intermolecular interactions and aggregation phenomena in solutions of this compound derivatives. primescholars.com Changes in the absorption and fluorescence spectra upon variation of concentration or solvent polarity can provide evidence for the formation of aggregates. researchgate.netresearchgate.net

For derivatives containing fluorophores, aggregation-induced emission (AIE) is a phenomenon where the fluorescence intensity increases upon aggregation. researchgate.netmdpi.com This effect can be used to study the aggregation behavior of these compounds. The formation of aggregates can be driven by intermolecular forces such as π-π stacking of the thiazole rings and dipole-dipole interactions involving the sulfonyl chloride group. nih.gov

¹H NMR spectroscopy can also be used to probe intermolecular interactions. Changes in chemical shifts, particularly of the aromatic and NH protons (in the case of sulfonamide derivatives), upon changing concentration can indicate the formation of hydrogen bonds or other intermolecular associations. nih.govmdpi.com The study of these non-covalent interactions is essential for understanding the self-assembly properties of these molecules and their behavior in different environments.

Vi. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 1,3-thiazole-5-sulfonyl chloride and its analogs, these calculations elucidate the electronic environment and predict their chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Electrophilicity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.govresearchgate.net

For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize molecular geometries and predict electronic properties. nih.govresearchgate.netbohrium.com The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In many thiazole derivatives, the HOMO is localized on the thiazole ring and electron-donating substituents, while the LUMO is often found on electron-withdrawing groups. mdpi.com This separation of frontier orbitals indicates a potential for intramolecular charge transfer, which is significant for their photophysical properties. mdpi.com

The electrophilicity index, calculated from HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. For this compound, the presence of the sulfonyl chloride group, a strong electron-withdrawing group, is expected to result in a high electrophilicity index, making it susceptible to nucleophilic attack. This is a key factor in its utility as a synthetic intermediate.

Table 1: Representative Frontier Molecular Orbital Energies and Properties of Thiazole Derivatives (Theoretical)

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Key Finding
Substituted 3-phenylbenzo[d]thiazole-2(3H)-imineVaries with substituent and solventVaries with substituent and solventVariesDipole moment and HOMO-LUMO gap reveal different charge-transfer possibilities. bohrium.com
Symmetric dibenzylideneacetone (B150790) analoguesVaries with substituentVaries with substituentVariesFMOs revealed photoinstability trends under UV irradiation. nih.gov
Diorganotin(IV) 2-chloridophenylacetohydroxamate complexesVariesVariesVariesOptimized geometry and electronic structure were determined. researchgate.net
5-Aminobiphenyl Substituted researchgate.netnih.govnih.govTriazolo[4,3-c]Electrochemically determined values match well with DFT calculationsElectrochemically determined values match well with DFT calculationsVariesPronounced charge transfer from electron-donating aminoaryl part to the triazoloquinazoline fragment. mdpi.com

This table is illustrative and based on general findings for thiazole derivatives. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism at a molecular level. researchgate.net

For instance, in reactions with nucleophiles, computational models can predict whether the reaction proceeds through a direct displacement mechanism or via a more complex pathway involving intermediates. These models can also explain the regioselectivity and stereoselectivity observed in reactions. Docking studies of novel thiazole derivatives with biological targets, such as DNA gyrase, have shown promising results, with some compounds exhibiting significant inhibitory activity. nih.gov The docking scores for some novel thiazoles ranged from -6.4 to -9.2 kcal/mol. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscapes of flexible molecules and understanding the effects of the solvent environment. mdpi.com

For derivatives of this compound, MD simulations can reveal the preferred conformations in solution, which may differ from the lowest energy structure in the gas phase. These simulations can also model the interactions between the solute and solvent molecules, providing a more realistic picture of the molecule's behavior in a chemical reaction or a biological system. mdpi.com Studies on hybrid chalcone-thiazole derivatives have used MD simulations to confirm the stable binding of lead compounds to their target proteins. nih.gov Similarly, MD simulations have been used to confirm the stability of thiazole-coumarin and thiazole-triazole conjugates as potential inhibitors of SARS-CoV-2 targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Thiazole-Sulfonyl Derivatives

QSAR and QSPR are computational techniques that correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with desired properties.

For thiazole-sulfonyl derivatives, QSAR studies have been employed to model their anticancer and antimicrobial activities. researchgate.netnih.gov These studies often use a variety of molecular descriptors, including topological, electronic, and physicochemical properties. For example, a QSAR study on thiazole derivatives as PIN1 inhibitors used descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the LUMO (ELUMO) to build predictive models. The resulting models showed good statistical significance, with a multiple linear regression (MLR) model yielding a squared correlation coefficient (R²) of 0.76 and an artificial neural network (ANN) model showing an R² of 0.98.

QSPR models have been developed to predict properties like lipophilicity (logP) for thiazole derivatives, which is a crucial parameter for drug absorption and distribution. researchgate.net

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies of Thiazole Derivatives

Descriptor TypeExamplesRelevance
Topological Zagreb indices, Hosoya index, Balaban indexDescribes the connectivity and branching of the molecule.
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesRelates to the molecule's reactivity and intermolecular interactions.
Physicochemical LogP, Molar refractivity, Polar surface areaCorrelates with pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).
Steric Molecular volume, Surface areaInfluences how the molecule fits into a receptor or active site.

In Silico Design of Novel this compound Precursors and Derivatives

The insights gained from computational studies are leveraged in the in silico design of novel precursors and derivatives of this compound. By using the predictive models from QSAR and a deep understanding of structure-activity relationships, chemists can design new molecules with enhanced biological activity or improved physicochemical properties. nih.govsemanticscholar.org

This process often involves:

Virtual Screening: Computationally screening large libraries of virtual compounds to identify those with the highest predicted activity.

Lead Optimization: Modifying the structure of a promising lead compound to improve its activity, selectivity, and pharmacokinetic profile.

De Novo Design: Designing entirely new molecules that are predicted to be active based on the pharmacophore model of a biological target.

For example, based on the understanding that the sulfonyl group at the 5-position of the thiazole ring is crucial for a particular biological activity, new derivatives can be designed by modifying other parts of the molecule to fine-tune its properties. This rational design approach significantly accelerates the drug discovery process and reduces the need for extensive and costly experimental synthesis and testing. mdpi.commdpi.com

Vii. Research Trajectories and Future Perspectives

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral molecules is a paramount objective in medicinal chemistry, as stereoisomers often exhibit distinct pharmacological profiles. nih.gov Chiral sulfinyl compounds, including sulfoxides and sulfinamides derived from sulfonyl chlorides, are increasingly recognized as important pharmacophores. acs.org Future research is intensely focused on developing robust asymmetric methods to produce enantiomerically pure derivatives of 1,3-thiazole-5-sulfonyl chloride.

Key research directions include:

Organocatalysis: The use of small organic molecules as catalysts, such as pentanidium, is a promising avenue for the asymmetric condensation of prochiral sulfinates (derived from sulfonyl chlorides) with alcohols to yield enantioenriched sulfinate esters. nih.gov This approach avoids metal contamination and often provides high stereoselectivity.

Dynamic Kinetic Resolution: Strategies involving the activation of racemic sulfinamides with a sulfonyl chloride, followed by a catalytic dynamic kinetic resolution (DKR) process, can yield sulfinimidate esters with excellent enantioselectivity. researchgate.net

Stereospecific Nucleophilic Substitution: The development of methods for stereospecific nucleophilic substitution at the sulfur atom is crucial. This allows for the conversion of enantioenriched sulfinamides into a variety of other chiral sulfimides by reaction with nucleophiles like Grignard reagents. nih.gov

These methodologies are critical for creating libraries of chiral sulfur-containing compounds, expanding the chemical space available for drug discovery and the development of novel therapeutic agents. nih.gov The ability to selectively synthesize one enantiomer over another is essential, as the stereochemistry at the sulfur atom can significantly impact biological activity. researchgate.net

Catalyst TypeMethodTarget Chiral DerivativeKey Advantage
Pentanidium (Organocatalyst)Asymmetric CondensationSulfinate EstersHigh enantioselectivity, metal-free. nih.gov
Cinchonidine (Organocatalyst)Dynamic Kinetic ResolutionSulfinimidate EstersExcellent enantiocontrol from racemic starting materials. researchgate.net
N/A (Reagent Controlled)Stereospecific Nucleophilic AdditionSulfimidesAccess to diverse chiral sulfimides from a single precursor. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Screening

To accelerate the discovery of new functional molecules, the integration of synthetic chemistry with automated platforms is essential. The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-suited for such technologies. mdpi.comnih.gov

Continuous Flow Synthesis: Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), offer significant advantages over traditional batch chemistry for producing aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems allow for precise control over reaction parameters, improved safety by managing exothermic reactions, and enhanced space-time yield. mdpi.comrsc.org Automation of these systems, using real-time data from sensors to control pumps and reactors, leads to major improvements in consistency and reliability for large-scale production. mdpi.com

Automated Library Synthesis: Fully automated flow-through platforms have been developed for the synthesis of secondary sulfonamides. nih.gov These systems can incorporate multiple reactor columns and perform automated "catch and release" protocols to generate libraries of compounds in good yields and high purities without requiring extensive purification. nih.gov This capability is invaluable for high-throughput screening (HTS), where large numbers of related compounds must be rapidly synthesized and tested to identify leads for drug discovery or materials science.

The translation of synthetic protocols for this compound and its derivatives to these automated platforms will enable the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships on an unprecedented scale.

PlatformProcessKey BenefitsApplication
Continuous Stirred-Tank Reactors (CSTRs)Continuous Flow SynthesisImproved safety, consistency, and spacetime yield. mdpi.comresearchgate.netScalable production of aryl sulfonyl chlorides. mdpi.com
Automated Flow-Through Reactors"Catch and Release" ProtocolHigh-purity library generation, automated column regeneration. nih.govHigh-throughput screening (HTS) of sulfonamide libraries. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Traditional methods for preparing and functionalizing aryl sulfonyl chlorides often rely on harsh conditions, such as the use of chlorosulfonic acid, which limits functional group tolerance and regioselectivity. nih.gov Modern research is focused on developing novel catalytic systems, particularly those based on transition metals like palladium, to overcome these limitations.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts can enable the convergent synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This Suzuki-Miyaura type cross-coupling exhibits considerable functional group tolerance and is inherently regioselective, allowing access to substitution patterns that are impossible to achieve through classical electrophilic aromatic substitution. nih.gov

Direct C-H Activation: Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of the thiazole (B1198619) ring. kfupm.edu.sa This approach allows for the regioselective introduction of aryl groups or other functionalities at specific positions (e.g., C2 or C5) of the thiazole core, providing a direct route to complex derivatives. kfupm.edu.sanih.gov

Catalytic Cyclization: Palladium catalysts are also effective in mediating the cyclization of substrates like ynamides and iodosulfonamides to produce complex heterocyclic structures. rsc.org Applying such strategies to derivatives of this compound could provide access to novel fused-ring systems with unique properties.

The development of these advanced catalytic methods provides milder, more efficient, and highly selective routes for synthesizing and modifying thiazole sulfonamides and related compounds, significantly expanding their synthetic accessibility. nih.gov

Catalyst SystemReaction TypeSubstrate(s)Key Outcome
Palladium(II) AcetateSuzuki-Miyaura Cross-CouplingArylboronic Acids, Phenyl ChlorosulfateMild, regioselective synthesis of arylsulfonyl chlorides. nih.gov
Palladium CatalystC-H Activation/Arylation2-Aminothiazole, Aryl HalidesRegioselective arylation at C4 and C5 positions. kfupm.edu.sa
Palladium CatalystOlefinationThiazoles, AlkenesHighly efficient and selective C2 alkenylation of the thiazole ring. nih.gov

Expanding Applications in Material Science Beyond Electroluminescent Materials

While thiazole derivatives are known for their use in organic light-emitting diodes (OLEDs), their unique electronic and structural properties make them attractive for a much broader range of material science applications. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Thiazole-containing ligands can be used to construct MOFs and coordination polymers. mdpi.com These materials possess high porosity and tunable structures, making them promising for applications in chemical sensing, where the adsorption of analytes into the pores can induce a detectable change in luminescence. mdpi.com The thiazole unit itself is intrinsically fluorescent and can act as a sensitizer (B1316253) in these frameworks. mdpi.com

Conductive Polymers: Polymers containing recurring thiazole units in their backbone can be synthesized. cedarville.eduacs.org These materials can exhibit interesting electronic properties and have potential applications in areas such as conductive plastics and components for secondary batteries. cedarville.eduacs.org

Porous Organic Polymers (POPs): Thiazolothiazole-linked porous organic polymers have been developed that exhibit strong solid-state emission. rsc.org The high luminescence efficiency and stability of these materials create significant opportunities for their use in various optoelectronic applications beyond simple OLEDs, potentially including solid-state lighting and advanced sensors. rsc.org

Future research will likely explore the incorporation of the this compound motif into these advanced materials, using the sulfonyl group as a reactive handle to anchor the thiazole core into larger polymer or framework structures or to tune the material's electronic and physical properties.

Synergistic Approaches Combining Synthetic Chemistry with Computational Design

The integration of computational chemistry with synthetic practice represents a powerful paradigm for accelerating the discovery of new molecules with tailored properties. This synergistic approach is being increasingly applied to the design of novel thiazole derivatives.

In Silico Screening and Molecular Docking: Computational methods are used to design and screen virtual libraries of thiazole derivatives for specific biological targets. researchgate.netacs.org For example, molecular docking studies can predict the binding affinity of designed molecules to the active sites of enzymes, such as protein kinases or human lactate (B86563) dehydrogenase A (hLDHA), guiding the selection of the most promising candidates for synthesis. researchgate.netacs.org This approach has successfully identified thiazole-based compounds with potent anticancer activity. acs.org

Predictive Modeling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. researchgate.netfrontiersin.org This in silico analysis helps to prioritize compounds with favorable drug-like properties early in the discovery process, reducing the time and cost associated with synthesizing and testing non-viable candidates.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) and other computational studies can provide deep insights into reaction mechanisms and stereochemical outcomes. rsc.org For example, calculations can be used to understand the origin of enantioselectivity in asymmetric catalytic reactions, helping to refine catalyst design and reaction conditions for optimal performance.

By combining the predictive power of computational design with the practical execution of advanced synthetic methods, researchers can more efficiently navigate the vast chemical space of this compound derivatives to discover novel compounds for applications in medicine, materials, and beyond. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Thiazole-5-sulfonyl chloride, and what reaction conditions are critical for achieving high yields?

  • Methodology : The most common route involves reacting a thiazole sulfonic acid derivative (e.g., 1,3-thiazole-5-sulfonic acid) with thionyl chloride (SOCl₂) under reflux conditions. Critical parameters include:

  • Stoichiometry : A 1:2 molar ratio of sulfonic acid to SOCl₂ ensures complete conversion .
  • Temperature : Reflux at 70–80°C for 4–6 hours optimizes sulfonyl chloride formation while minimizing side reactions .
  • Solvent : Anhydrous dichloromethane or toluene prevents hydrolysis of the sulfonyl chloride group .
  • Byproduct removal : Efficient removal of SO₂ and HCl via inert gas purging improves yield (85–92%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiazole ring structure and sulfonyl chloride substitution pattern (e.g., a singlet at δ 8.2 ppm for the sulfonyl chloride proton in CDCl₃) .
  • Infrared (IR) Spectroscopy : Strong S=O stretching vibrations at 1360 cm⁻¹ and 1170 cm⁻¹ verify the sulfonyl chloride group .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for sulfonyl chloride derivatives, such as varying IC₅₀ values across studies?

  • Root cause analysis : Variability may arise from differences in assay conditions (e.g., pH, solvent stability) or target organism strains. For example, Staphylococcus aureus IC₅₀ values ranged from 10–25 µM depending on solvent polarity .
  • Mitigation strategies :

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Include stability studies under assay conditions to account for hydrolysis .
    • Case study : Conflicting enzyme inhibition data (e.g., MAGL inhibition at 2.7 µM vs. 5.1 µM) were resolved by controlling for residual DMSO, which stabilizes the sulfonyl chloride group .

Q. What strategies can be employed to mitigate hydrolysis of the sulfonyl chloride group during storage or reaction, ensuring consistent reactivity in downstream applications?

  • Storage : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., dried DCM) to prevent moisture exposure .
  • Reaction design :

  • Use scavengers like molecular sieves or triethylamine to trap water during nucleophilic substitutions .
  • Conduct reactions under Schlenk line conditions for air-sensitive protocols .
    • Stabilization : Pre-complexation with Lewis acids (e.g., ZnCl₂) enhances electrophilicity and reduces hydrolysis rates .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzymes like carbonic anhydrase or tyrosinase. For example, the sulfonyl chloride group forms hydrogen bonds with His94 in human carbonic anhydrase II .
  • QSAR models : Quantitative structure-activity relationship (QSAR) analysis identifies substituents (e.g., electron-withdrawing groups at the thiazole 2-position) that improve potency against Candida albicans (IC₅₀ reduced from 12 µM to 6 µM) .

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